molecular formula C16H8ClNO4 B2928766 2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 862649-84-1

2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B2928766
CAS No.: 862649-84-1
M. Wt: 313.69
InChI Key: VFVZHPDFDYTGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H8ClNO4 and its molecular weight is 313.69. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[(2-chloro-5-nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its therapeutic potential.

Properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClNO4/c17-14-6-5-10(18(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVZHPDFDYTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.